Product packaging for KAR1 protein(Cat. No.:CAS No. 114206-83-6)

KAR1 protein

Cat. No.: B1169123
CAS No.: 114206-83-6
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Description

KAR1 protein, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO3S. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

114206-83-6

Molecular Formula

C10H13NO3S

Synonyms

KAR1 protein

Origin of Product

United States

Contextualization of Kar1 Protein Within the Spindle Pole Body

The spindle pole body (SPB) in yeast is the functional equivalent of the centrosome in animal cells, serving as the primary microtubule-organizing center. embopress.org Embedded in the nuclear envelope, the SPB is a complex, multilayered structure responsible for orchestrating the formation of the mitotic spindle. The KAR1 protein is specifically localized to a substructure of the SPB known as the half-bridge. rupress.orgyeastgenome.org The half-bridge is a dense, plaque-like structure that lies alongside the central plaque of the SPB within the nuclear envelope. embopress.org

This localization is not static; KAR1 is associated with the SPB throughout the entire cell cycle. rupress.org Its position at the half-bridge places it at the critical site for the initiation of new SPB assembly. During the G1 phase of the cell cycle, the duplication of the SPB begins at the cytoplasmic side of the half-bridge. embopress.org The presence of KAR1 at this location is indispensable for this process, highlighting its role as a foundational element for the assembly of a new daughter SPB.

Molecular Architecture and Domain Organization of Kar1 Protein

Structural Regions and Their Predicted Functions

Deletion analyses have revealed that the KAR1 protein is composed of distinct functional domains, each mediating separate cellular processes nih.govnih.govresearchgate.net. These regions contribute to its essential mitotic growth and its role in nuclear fusion.

Structural RegionAmino Acid Range (Approx.)Predicted FunctionAssociated Proteins/Components
Mitotic RegionEssential 20% of coding sequence nih.govnih.govresearchgate.netEssential for mitotic growth, spindle pole body (SPB) duplication, and localization to SPB nih.govnih.govresearchgate.netyeastgenome.orgCdc31p (Centrin), Sfi1 yeastgenome.orgnih.govmolbiolcell.orgnih.gov
Karyogamy RegionNot explicitly defined by range nih.govnih.govresearchgate.netRequired for nuclear fusion (karyogamy) nih.govnih.govresearchgate.netyeastgenome.orgKar3p nih.govnih.govresearchgate.net
Hydrophobic C-terminus (Transmembrane Domain)Critical C-terminal 22 amino acids (ΔTMD) researchgate.netAnchors Kar1p to the nuclear envelope, important for both mitosis and karyogamy nih.govnih.govresearchgate.netnih.govNuclear envelope nih.govnih.govresearchgate.netnih.gov
SPB Localization RegionInternal 70 amino acid region yeastgenome.orgNecessary and sufficient for targeting Kar1p-beta-galactosidase to the SPB yeastgenome.org-
Region IResidues 191–246 nih.govEssential for SPB duplication; interacts with Sfi1 C-terminal region nih.govSfi1 nih.gov

One specific region, comprising approximately 20% of the this compound's coding sequence, is essential for mitotic growth nih.govnih.govresearchgate.net. This region is both necessary and sufficient to target Kar1-lacZ hybrid proteins to the SPB nih.govnih.govresearchgate.net. In the context of SPB duplication, this compound interacts with Cdc31p (centrin) and Sfi1, where it binds to the C-terminus of Sfi1 and tethers Sfi1 and Cdc31p to the outer nuclear membrane nih.govmolbiolcell.org. The SPB localization of this compound is dependent on Sfi1 nih.gov. Notably, a region identified as "Region I" (residues 191–246) in KAR1 is essential for SPB duplication and interacts with the C-terminal region of Sfi1 nih.gov.

Another distinct region of this compound is specifically required for karyogamy (nuclear fusion) nih.govnih.govresearchgate.net. This domain is necessary for the localization of a Kar3-lacZ hybrid protein to the SPB, suggesting a role for this compound in recruiting the kinesin-like protein Kar3p for nuclear fusion nih.govnih.govresearchgate.net.

Hydrophobic Domain and Nuclear Envelope Association

A critical component of this compound's structure is its hydrophobic carboxy-terminus nih.govnih.govresearchgate.net. This domain serves to tether the this compound to the nuclear envelope, making it an integral membrane protein nih.govnih.govresearchgate.netnih.govresearchgate.net. The transmembrane domain (TMD) of this compound is crucial for its proper localization to the SPB and its function in regulating SPB duplication and separation, not only in mitosis but also during meiosis researchgate.net. Deletion of this C-terminal 22 amino acid transmembrane domain (Kar1-ΔTMD) leads to a failure of this compound to localize to the SPB researchgate.net. The membrane-anchored nature of this compound allows it to form part of the cytoplasmic components of the half bridge, a SPB substructure on the nuclear envelope that plays a key role in SPB duplication nih.gov.

Association with the Spindle Pole Body Half-Bridge

KAR1 is a key component of the SPB half-bridge, an appendage that extends from the SPB and is crucial for regulating its duplication and separation yeastgenome.orgthebiogrid.orgrupress.orgmolbiolcell.orgnih.govresearchgate.netresearchgate.netrupress.orgnih.govresearchgate.netresearchgate.net. Along with Cdc31 and Sfi1, KAR1 constitutes the cytoplasmic components of this half-bridge/bridge structure rupress.orgnih.gov. Advanced imaging techniques, such as super-resolution microscopy (Photoactivated Localization Microscopy or PALM), have precisely determined KAR1's location within the central region of the SPB bridge rupress.orgrupress.orgnih.gov.

A primary function of KAR1 within the half-bridge involves its binding to the C-terminus of Sfi1 rupress.orgmolbiolcell.orgnih.govrupress.orgnih.gov. This interaction is vital for tethering Sfi1 and Cdc31 to the outer nuclear membrane, thereby maintaining the structural integrity of the half-bridge rupress.orgmolbiolcell.orgnih.govrupress.orgnih.gov. Furthermore, KAR1 contributes to connecting the half-bridge to the core SPB through its interaction with Bbp1 researchgate.net. Research has identified an internal 70-amino acid region within KAR1 as both necessary and sufficient for its proper localization to the SPB yeastgenome.orgnih.gov.

ComponentLocalization in SPB Half-Bridge/BridgeInteractionsRole
KAR1Integral nuclear membrane protein, localizes to the center of the half-bridge/bridge rupress.orgrupress.orgnih.gov.Binds to C-terminus of Sfi1, interacts with Cdc31, Bbp1, Spc72, Kar3 rupress.orgmolbiolcell.orgnih.govresearchgate.netresearchgate.netrupress.orgnih.gov.Anchors Sfi1 and Cdc31 to outer nuclear membrane, maintains half-bridge integrity, connects half-bridge to core SPB, recruits other proteins rupress.orgmolbiolcell.orgnih.govresearchgate.netrupress.orgnih.gov.
Sfi1Cytoplasmic component of half-bridge/bridge rupress.orgnih.gov.Binds to Cdc31, C-terminus interacts with KAR1 rupress.orgmolbiolcell.orgnih.govrupress.orgnih.gov.Forms the core of the bridge and facilitates SPB duplication rupress.orgmolbiolcell.orgnih.gov.
Cdc31Cytoplasmic component of half-bridge/bridge rupress.orgnih.gov.Binds to KAR1 and Sfi1 rupress.orgresearchgate.netrupress.orgnih.gov.Stabilizes the half-bridge/bridge, involved in initiating SPB duplication rupress.orgnih.gov.

Dynamic Localization During the Cell Cycle

The localization of KAR1 to the spindle pole body is consistent throughout the entire yeast cell cycle researchgate.net. Studies have shown a coordinated dynamic behavior between KAR1 and Sfi1 levels at the SPB, indicating their stable integration within the half-bridge and bridge structures across different cell cycle phases nih.gov.

During the elongation of the half-bridge, the fluorescence signals for both KAR1 and Sfi1 reach their peak intensities nih.gov. Subsequently, these signals decline by approximately half as the bridge separates during S phase nih.gov. A slight increase in the SPB signals for both KAR1 and Sfi1 has been observed at the onset of mitosis, which may reflect a lateral extension of the half-bridge rupress.orgnih.gov. In meiotic cells, GFP-tagged KAR1 has been demonstrated to colocalize with Tub4-mApple, a recognized SPB marker, throughout the entire meiotic process researchgate.netresearchgate.net. Notably, the artificial overproduction of KAR1 during meiosis can lead to premature SPB separation and the formation of supernumerary SPBs, highlighting its crucial regulatory role in SPB dynamics molbiolcell.orgnih.govresearchgate.net.

Cell Cycle PhaseKAR1 Localization and BehaviorObserved Phenomenon
Throughout Cell CycleAssociated with SPB researchgate.net.Stable integration into half-bridge/bridge nih.gov.
Half-Bridge ElongationFluorescence signal reaches maximal intensity nih.gov.Coordinated behavior with Sfi1 nih.gov.
S PhaseFluorescence signal declines by ~half with bridge separation nih.gov.
Mitotic EntrySlight increase in SPB signal rupress.orgnih.gov.Possible lateral extension of half-bridge rupress.orgnih.gov.
MeiosisColocalizes with Tub4-mApple (SPB marker) researchgate.netresearchgate.net.Overproduction leads to premature SPB separation and supernumerary SPBs molbiolcell.orgnih.govresearchgate.net.

Significance of Kar1 Protein in Model Organisms, Primarily Saccharomyces Cerevisiae

The study of the KAR1 protein in the model organism Saccharomyces cerevisiae has provided profound insights into fundamental aspects of eukaryotic cell biology. Yeast offers a genetically tractable system to dissect complex cellular processes, and the investigation of KAR1 has been instrumental in understanding:

Microtubule-Organizing Center Duplication: The essential role of KAR1 in SPB duplication has made it a cornerstone for studies on the biogenesis of centrosomes and other microtubule-organizing centers. Understanding how KAR1 facilitates the assembly of a new SPB has provided a framework for investigating similar processes in other eukaryotes.

Nuclear Fusion (Karyogamy): KAR1 was one of the first proteins identified as being crucial for the fusion of two nuclei during sexual reproduction. Its study has illuminated the molecular mechanisms that govern the recognition and merger of nuclear envelopes, a critical step in the life cycle of many organisms.

Protein-Protein Interactions in Cellular Scaffolding: KAR1 functions as a scaffold protein, recruiting other essential proteins to the SPB. The characterization of its interactions with proteins like Cdc31p and Spc72p has been key to mapping the protein interaction network that governs SPB function. rupress.orgnih.gov For instance, the essential function of KAR1 in SPB duplication is proposed to be the localization of Cdc31p to the SPB. nih.gov

The multifunctional nature of KAR1, with its distinct roles in both cell division and cell fusion, is facilitated by its modular protein structure, where different domains are responsible for specific functions and interactions.

Functional Domains of this compound

Deletion analysis of the this compound has revealed that its mitotic and karyogamy functions are largely separate and reside in distinct domains. nih.gov This modular architecture allows the protein to participate in two different cellular processes.

DomainApproximate Amino Acid PositionPrimary FunctionKey Interacting Partners
N-terminal Domain 1-167Essential for karyogamy (nuclear fusion).Spc72p nih.gov
Central Domain 185-254Essential for mitosis (SPB duplication) and localization to the SPB.Cdc31p nih.gov
C-terminal Domain 255-433Important for both mitosis and karyogamy; contains a hydrophobic tail for anchoring to the nuclear envelope.-

This compound Interactome in Saccharomyces cerevisiae

The function of KAR1 is mediated through its interaction with a number of other proteins. These interactions are crucial for recruiting components to the spindle pole body and for executing its dual roles in mitosis and karyogamy.

Interacting ProteinFunction of InteractorExperimental Evidence of Interaction
Cdc31p A calcium-binding protein (centrin) essential for the early stages of SPB duplication.Two-hybrid, In vitro binding assay rupress.orgnih.gov
Spc72p A component of the γ-tubulin complex that is essential for microtubule organization.Two-hybrid, Co-immunoprecipitation nih.gov
Kar3p A kinesin-like motor protein involved in microtubule-dependent processes, including nuclear fusion.Localization studies suggesting interaction nih.gov
Cik1p A protein that interacts with and is required for some functions of Kar3p.Genetic interactions, Localization studies
Bbp1p A component of the SPB central plaque, involved in connecting the SPB to the nuclear envelope.Two-hybrid thebiogrid.org
Sfi1p A centrin-binding protein that forms a filament at the half-bridge and is required for SPB duplication.Genetic interactions

Functional Elucidation of Kar1 Protein in Key Cellular Processes

Role in Spindle Pole Body Duplication

The spindle pole body (SPB) in budding yeast functions as the microtubule-organizing center, analogous to the centrosome in animal cells molbiolcell.orgh-its.org. Its precise duplication is essential for faithful chromosome segregation during cell division h-its.org. KAR1 is an integral component of the SPB half-bridge, a structure critical for initiating SPB duplication and regulating SPB separation yeastgenome.orguniprot.orgmolbiolcell.orgh-its.orgrupress.org.

Initiation of SPB Duplication

KAR1 is intimately involved in the initial stages of SPB duplication. It resides within the SPB half-bridge, a lateral extension of the SPB that serves as the platform for the genesis of a new SPB yeastgenome.orguniprot.orgh-its.orgrupress.org. Genetic studies have demonstrated that mutations in KAR1 lead to defects in the initial phase of SPB duplication yeastgenome.orgnih.gov.

A key aspect of KAR1's role in initiation is its involvement in localizing other essential proteins to the half-bridge. For instance, KAR1 recruits Cdc31p, a centrin homolog, to the SPB half-bridge yeastgenome.orguniprot.orgnih.gov. Cdc31p, along with Sfi1, forms the core of the half-bridge and is vital for the assembly of the new SPB uniprot.orgrupress.org. The process begins with the deposition of a precursor structure, termed the satellite, primarily composed of central plaque components, at the distal end of the half-bridge molbiolcell.orgnih.gov. While the precise molecular mechanism by which KAR1 facilitates this initial deposition is complex, its physical presence and interaction with other half-bridge components like Sfi1 are critical for establishing the structural framework required for new SPB formation rupress.orgrupress.org.

Regulation of SPB Separation

KAR1 plays a significant role in the regulation of SPB separation, a tightly controlled event that ensures only one duplication occurs per cell cycle researchgate.neth-its.orgnih.gov. Elevated levels of KAR1 protein have been shown to induce premature SPB separation during meiosis, leading to the formation of supernumerary SPBs molbiolcell.orgnih.gov. This aberrant separation can result in chromosome missegregation and the formation of inviable spores nih.gov.

The regulation of SPB separation is closely linked to the phosphorylation status of Sfi1, another half-bridge component rupress.orgnih.gov. Phosphorylation of the Sfi1 C-terminus by cyclin-dependent kinase 1 (Cdk1) and Cdc5 mediates SPB separation rupress.orgnih.gov. Conversely, dephosphorylation of Sfi1, presumably by the phosphatase Cdc14, licenses subsequent SPB duplication nih.gov. Notably, excessive KAR1 can override the requirement for Sfi1 dephosphorylation, indicating a direct or indirect role for KAR1 in influencing the regulatory cascade that governs SPB separation and duplication licensing nih.gov.

Licensing Mechanisms in Mitotic and Meiotic SPB Duplication

Like DNA replication, SPB duplication is a "licensed" event, occurring exactly once per cell cycle to maintain ploidy researchgate.netnih.govwellcomeopenresearch.org. KAR1 is implicated in this licensing mechanism, particularly during meiosis. While general licensing factors like Cdc14 phosphatase are known to re-license SPBs for duplication upon exit from mitosis and at the meiosis I to meiosis II transition, KAR1 provides an additional layer of regulation in meiosis nih.govwellcomeopenresearch.org.

Research findings indicate that KAR1 can promote SPB duplication in budding yeast meiosis, specifically by bypassing the normal requirement for Sfi1 dephosphorylation, which is typically a critical licensing step nih.gov. This suggests that KAR1 may independently contribute to the creation of a permissive environment for SPB assembly, potentially through its interactions with Sfi1 or other half-bridge components, thereby influencing the structural integrity and readiness for duplication rupress.orgrupress.org.

Table 1: Key Proteins Interacting with KAR1 in SPB Duplication

Interacting ProteinFunction/RoleReference
Cdc31pLocalized by KAR1 to the half-bridge; essential for initial SPB duplication steps; part of the half-bridge composition; stabilizes half-bridge/bridge yeastgenome.orguniprot.orgnih.govrupress.org
Sfi1Component of the half-bridge; its phosphorylation status regulates SPB separation and licenses duplication; interacts with KAR1 molbiolcell.orgrupress.orgrupress.orgnih.gov
Mps3Component of the half-bridge uniprot.orgmolbiolcell.org
Cdk1Phosphorylates Sfi1 to regulate SPB separation rupress.orgnih.gov
Cdc5Phosphorylates Sfi1 to regulate SPB separation rupress.orgnih.gov
Cdc14Phosphatase that dephosphorylates Sfi1 to license SPB duplication nih.govwellcomeopenresearch.org

Contribution to Karyogamy and Nuclear Fusion

Karyogamy, the fusion of two haploid nuclei to form a single diploid nucleus, is a fundamental process during sexual reproduction in yeast yeastgenome.organnualreviews.org. This process involves two main stages: nuclear congression, where nuclei move towards each other, and nuclear membrane fusion yeastgenome.organnualreviews.org. KAR1 is a pivotal protein in both aspects of karyogamy.

Role in Nuclear Congression

KAR1 was initially identified through mutations that specifically blocked nuclear fusion in Saccharomyces cerevisiae yeastgenome.orgnih.gov. These kar1 mutants exhibited a clear defect in nuclear congression, preventing the nuclei from becoming closely apposed yeastgenome.organnualreviews.orgrupress.org. Nuclear congression is mediated by cytoplasmic microtubules that are nucleated from the SPB's half-bridge annualreviews.orgrupress.orgnih.gov.

KAR1's involvement in nuclear congression stems from its role in localizing other critical proteins to the SPB that are essential for microtubule function and nuclear movement. Specifically, KAR1 is responsible for recruiting the microtubule motor protein Kar3p (a kinesin-like protein) and the γ-tubulin receptor Spc72 to the half-bridge yeastgenome.orgnih.govrupress.orgnih.gov. The Kar3p/Cik1p heterodimer, a complex recruited by KAR1, provides the minus-end-directed motor activity that drives nuclear migration along microtubules nucleated from the partner nucleus annualreviews.orgnih.gov. In kar1 mutant zygotes, nuclei remain separated by approximately 3.3 micrometers, unable to achieve the proximity required for fusion, underscoring KAR1's direct contribution to cytoplasmic microtubule function necessary for nuclear congression yeastgenome.orgrupress.org.

Involvement in Nuclear Membrane Fusion

While nuclear congression is the primary step affected by KAR1 mutations, the protein also plays a role in the subsequent nuclear membrane fusion. In rare instances where kar1 mutant nuclei serendipitously achieve close apposition, nuclear membrane fusion can still occur, albeit inefficiently rupress.org. This suggests that KAR1's most critical function in karyogamy is in bringing the nuclei together rather than directly mediating the membrane fusion event itself.

However, domain analysis of KAR1 reveals that its carboxy-terminal region is involved in both SPB duplication and nuclear fusion, and this domain localizes the protein to the nuclear envelope yeastgenome.orgnih.gov. This hydrophobic carboxy terminus likely anchors KAR1 to the nuclear membrane, positioning it appropriately for its roles nih.govtandfonline.comresearchgate.net. Thus, while the physical membrane fusion machinery might operate independently of KAR1, its localization to the nuclear envelope and its crucial role in establishing nuclear proximity are indirect but necessary prerequisites for successful nuclear membrane fusion.

Table 2: Summary of this compound's Functions in Key Cellular Processes

Cellular ProcessSub-processThis compound RoleKey Interacting Proteins
Spindle Pole Body DuplicationInitiation of DuplicationLocalizes to the half-bridge of the SPB; essential for early steps of duplication; involved in recruiting Cdc31p to the SPB half-bridge; provides a scaffold for satellite deposition, the precursor to a new SPB. yeastgenome.orguniprot.orgnih.govrupress.orgCdc31p, Sfi1, Mps3
Regulation of SeparationInfluences SPB separation, with overproduction leading to premature separation; can override the requirement for Sfi1 dephosphorylation, a key regulatory step for separation and duplication licensing. molbiolcell.orgrupress.orgnih.govSfi1, Cdk1, Cdc5, Cdc14
Licensing MechanismsPlays a role in licensing SPB duplication during meiosis, potentially bypassing typical Sfi1 dephosphorylation requirements; crucial for ensuring SPB duplication occurs once per cell cycle. researchgate.netnih.govwellcomeopenresearch.orgSfi1, Cdc14
Karyogamy & Nuclear FusionNuclear CongressionCritical for nuclear movement; identified by mutations blocking nuclear fusion; localizes to the half-bridge; recruits microtubule motor protein Kar3p and γ-tubulin receptor Spc72 to the SPB, facilitating microtubule-dependent nuclear movement. yeastgenome.orgnih.govrupress.organnualreviews.orgrupress.orgnih.govKar3p, Spc72p, Cik1p
Nuclear Membrane FusionWhile primarily involved in congression, its carboxy-terminal region localizes to the nuclear envelope and contributes to the overall process by ensuring nuclei are in close proximity for fusion; nuclear membrane fusion can occur if nuclei are apposed by chance in kar1 mutants. yeastgenome.orgnih.govtandfonline.comrupress.orgN/A (indirect role)

Modulation of Microtubule Dynamics and Organization

KAR1 plays a critical role in the modulation and organization of both intranuclear and extranuclear microtubules, which are essential for maintaining cellular structure, facilitating intracellular transport, and orchestrating chromosome segregation during cell division nih.govcapes.gov.brnih.gov. Its influence on microtubule dynamics is particularly evident at the spindle pole body, the primary microtubule-organizing center in yeast molbiolcell.orgrupress.org.

Intranuclear Microtubule Function

The inner plaque of the spindle pole body (SPB) is responsible for nucleating intranuclear microtubules, which form the nuclear spindle critical for chromosome segregation molbiolcell.org. KAR1 is directly involved in processes requiring nuclear microtubules nih.gov. Research indicates that overproduction of KAR1 can lead to the formation of supernumerary SPBs. These extra SPBs are functionally competent, capable of nucleating nuclear microtubules and forming spindles that effectively mediate meiotic chromosome segregation, suggesting a direct role for KAR1 in regulating the capacity for intranuclear microtubule assembly molbiolcell.orgnih.govresearchgate.net. Furthermore, mutations in KAR1 can lead to misaligned nuclear microtubules, emphasizing its importance in their proper organization embopress.org.

Extranuclear Microtubule Function

KAR1 is indispensable for the proper functioning of extranuclear (cytoplasmic) microtubules capes.gov.brnih.gov. During karyogamy, the process of nuclear fusion in yeast mating, cytoplasmic microtubules play a vital role in connecting the two haploid nuclei, enabling their congression and subsequent fusion yeastgenome.orgtandfonline.comrupress.orgnih.gov. Mutants lacking functional KAR1 exhibit a block in nuclear congression, with nuclei remaining separated, underscoring KAR1's essential contribution to this microtubule-dependent process yeastgenome.orgnih.govrupress.org.

KAR1's interaction with Spc72p is central to the nucleation of cytoplasmic microtubules from the half-bridge of the SPB researchgate.netnih.govembopress.orgrupress.orgelifesciences.org. In wild-type G1 cells, Spc72 binds to KAR1, initiating microtubule nucleation from this site researchgate.netnih.gov. Conversely, the kar1-Δ15 mutation specifically abolishes the Spc72-binding site on KAR1, thereby preventing cytoplasmic microtubule nucleation from the half-bridge molbiolcell.orgresearchgate.netresearchgate.netnih.govelifesciences.org. This disruption can lead to the detachment of cytoplasmic microtubules from the SPB and their misalignment embopress.orgnih.govembopress.orgelifesciences.org. The ability of KAR1 to tether Sfi1 to the nuclear envelope is crucial for anchoring the SPB bridge, which indirectly contributes to the stability and organization of the associated cytoplasmic microtubules rupress.orgexlibrisgroup.com. Overproduction of KAR1 in temperature-sensitive mutants has also been observed to result in the formation of long, aberrant extranuclear microtubules, further highlighting its regulatory influence on microtubule architecture nih.gov.

Table 1: Key Interactions and Functional Outcomes of this compound in Microtubule Regulation

Interacting ProteinLocation of InteractionFunctional OutcomeReference
Spc72pHalf-bridge of SPBAnchors cytoplasmic microtubules; facilitates nucleation researchgate.netnih.govembopress.orgrupress.orgelifesciences.org
Sfi1Half-bridge/BridgeMaintains integrity and anchors the bridge to the nuclear envelope molbiolcell.orgrupress.orgexlibrisgroup.com
Cdc31pHalf-bridge/BridgeLocalized to SPB by KAR1; stabilizes bridge structure rupress.orgnih.gov
Tub4 (γ-tubulin)SPBMarker for SPB; supernumerary foci observed with KAR1 overproduction molbiolcell.orgnih.govresearchgate.net

Integration of this compound into Cell Cycle Regulation Pathways

KAR1 is a fundamental cell division cycle gene, essential for the proper progression of the cell cycle through its involvement in spindle pole body dynamics and nuclear events nih.gov. Its functions are critical for both mitotic growth and the specialized process of conjugation (mating) yeastgenome.orgnih.gov.

The protein's role in the cell cycle is multifaceted, with distinct domains contributing to its various functions. A region of KAR1 is specifically essential for mitosis, while another is critical solely for karyogamy, and a third domain is important for both processes researchgate.netnih.gov. The C-terminal region of KAR1, which includes a hydrophobic transmembrane domain, is vital for its localization to the nuclear envelope and its functions in both spindle pole body duplication and nuclear fusion yeastgenome.orgresearchgate.netnih.govresearchgate.net.

Table 2: Effects of kar1 Mutations and Overproduction on Cellular Processes

Mutation/ConditionEffect on SPB DuplicationEffect on Microtubule FunctionEffect on KaryogamyReference
kar1 (general)Blocked initial stage; defects yeastgenome.orgnih.govnih.govAffected intranuclear and extranuclear microtubules nih.govnih.govPrevents nuclear fusion and congression yeastgenome.orgnih.govrupress.orgpnas.org
kar1-Δ15Competent for duplication molbiolcell.orgresearchgate.netAbolishes cytoplasmic microtubule nucleation from half-bridge molbiolcell.orgresearchgate.netresearchgate.netnih.govelifesciences.orgDefective molbiolcell.orgresearchgate.net
Overproduction of KAR1Blocks duplication (vegetative); premature separation/supernumerary SPBs (meiosis) molbiolcell.orgnih.govnih.govresearchgate.netForms long, aberrant extranuclear microtubules nih.govNot directly specified, but impacts cell cycle progression molbiolcell.orgnih.govnih.govresearchgate.net
kar1-ΔTMDFails to localize to SPB molbiolcell.orgnih.govresearchgate.netImpaired SPB localization affects microtubule functions molbiolcell.orgnih.govresearchgate.netImpaired nuclear envelope anchoring molbiolcell.orgnih.govresearchgate.net

Spindle Pole Body Duplication: KAR1 is absolutely essential for the duplication of the SPB molbiolcell.orgyeastgenome.orgresearchgate.netrupress.orgelifesciences.orgexlibrisgroup.comnih.govnih.govnih.govh-its.orgvulcanchem.comthebiogrid.org. Temperature-sensitive kar1 mutants exhibit a block in the initial stages of SPB duplication yeastgenome.org and defects in chromosome disjunction nih.gov. Overexpression of KAR1 can lead to detrimental effects, including a blockage of SPB duplication during vegetative growth and the formation of supernumerary SPBs during meiosis, which undergo premature separation molbiolcell.orgnih.govnih.govresearchgate.net. This suggests that precise regulation of KAR1 levels is critical for controlled SPB duplication. KAR1's localization to the half-bridge, a structure that elongates into a bridge to initiate SPB duplication, is pivotal for this process molbiolcell.orgresearchgate.netrupress.orgelifesciences.orgexlibrisgroup.com. Its interactions with other half-bridge components, such as Sfi1 and Cdc31, are vital for maintaining the structural integrity of this bridge and for ensuring the accurate localization of Cdc31p to the SPB, a prerequisite for proper duplication molbiolcell.orgrupress.orgexlibrisgroup.comnih.govh-its.org. The SPB duplication process itself is intricately regulated by cyclin-dependent kinase Cdk1 and pololike kinase Cdc5 molbiolcell.org. The increased protein level of KAR1 observed during meiosis also suggests a specific regulatory role in meiotic SPB duplication and separation nih.govresearchgate.net.

Karyogamy: Beyond its role in SPB duplication, KAR1 is recognized as a key factor in karyogamy, the process of nuclear fusion during cellular mating in budding yeast molbiolcell.orgyeastgenome.orgresearchgate.netnih.govrupress.orgnih.gov. Karyogamy involves two main steps: nuclear congression (the movement of nuclei towards each other) and the subsequent fusion of their nuclear envelopes yeastgenome.orgrupress.orgpnas.org. KAR1 mutants fail to achieve nuclear fusion and proper nuclear congression, highlighting its necessity for these microtubule-dependent events yeastgenome.orgnih.govrupress.orgpnas.org. The kar1-Δ15 mutant, while still capable of SPB duplication, is specifically defective in karyogamy, demonstrating the separable functional domains within the this compound molbiolcell.orgresearchgate.net. As an integral membrane protein of the outer nuclear envelope, KAR1 acts to anchor the half-bridge to the nuclear envelope, which is an essential step for the coordinated nuclear movement and fusion required during karyogamy molbiolcell.orgrupress.orgexlibrisgroup.comtandfonline.com.

Compound Names and PubChem CIDs

Protein Protein Interaction Network of Kar1 Protein

Direct Interactors and Binding Affinity

KAR1 engages in direct physical interactions with several key proteins, with distinct binding characteristics contributing to its cellular roles.

Cdc31p, the yeast centrin, is a conserved Ca²⁺-binding protein that directly interacts with KAR1. nih.govresearchgate.netrupress.orgnih.govmdpi.com This interaction is critical, as KAR1 is known to harbor a single binding site for Cdc31p. nih.govrupress.org The specific Cdc31p-binding sequence within KAR1 is located in its central portion, spanning residues 237-255, and is characterized by the presence of three acidic amino acids. researchgate.net The binding of Cdc31p to KAR1 is notably sensitive to calcium levels; the removal of calcium ions from the system significantly diminishes their interaction. researchgate.netmdpi.combiologists.com

Furthermore, the affinity of Cdc31p for KAR1 is subject to regulation by other kinases. For instance, Mps1 kinase phosphorylates Cdc31p at the conserved Threonine 110 (T110). This phosphorylation event leads to a fivefold reduction in Cdc31p's affinity for the KAR1 peptide, highlighting a regulatory mechanism for this crucial interaction. rupress.org

KAR1 also forms a direct association with Sfi1p. Specifically, binding assays have revealed that KAR1 interacts with the C-terminal fragments of Sfi1p (Sfi1-CT). nih.govrupress.orgrupress.org This interaction is reciprocal, as Sfi1p is essential for recruiting KAR1 to the half-bridge/bridge structure of the SPB. rupress.org The KAR1-Sfi1p interaction serves to anchor the SPB bridge to the nuclear envelope, a vital function for the proper organization and positioning of the SPB. nih.govrupress.orgrupress.org While KAR1 has a single Cdc31p-binding site, Sfi1p itself contains multiple binding sites for Cdc31p, estimated to be around 20-21 repeats along its length, indicating its extensive association with centrin. nih.govrupress.orgnih.govnih.gov

InteractorBinding Site/Region on KAR1Binding DependenceKey Feature/Effect
Cdc31pCentral portion (residues 237-255)Ca²⁺-dependent; reduced by Mps1 phosphorylation of Cdc31p T110Single binding site on KAR1; essential for SPB duplication
Sfi1pC-terminal region of Sfi1pMutual recruitmentAnchors SPB bridge to nuclear envelope

Beyond Cdc31p and Sfi1p, KAR1 interacts with other essential SPB components. The N-terminus of KAR1 is responsible for anchoring Spc72p to the SPB bridge. Spc72p functions as the γ-tubulin complex receptor protein and is a component of the outer plaque, though it is also associated with the half-bridge. nih.govembopress.org The in vivo association of Spc72p with the SPB is dependent on the N-terminal domain of KAR1p. embopress.org

KAR1 has also been observed to interact with other components critical for SPB duplication and integrity. These include BBP1, Mps2p, and Spc29p, which form complexes with KAR1p. thebiogrid.org Furthermore, KAR1 plays a role in localizing Cik1p and Kar3p to the SPB. yeastgenome.org Mps3, a SUN domain protein, is suggested as a component of the nuclear side of the half-bridge, distinct from KAR1's cytoplasmic localization at the half-bridge. nih.govelifesciences.org Spc42p and Spc29p are involved in the assembly of the daughter SPB. rupress.orgpnas.org

Role of KAR1 Protein in the Assembly and Integrity of the SPB Half-Bridge Complex

SPB duplication is a complex, multi-step process, and KAR1 is an essential gene for this event. nih.govnih.govresearchgate.netyeastgenome.org Specifically, a region within KAR1 (Region I, residues 191-246), which includes its Cdc31p binding site, has been identified as essential for SPB duplication. nih.gov During SPB duplication, the half-bridge elongates into a full bridge, a process involving the dimerization of Sfi1p molecules at their C-termini, which is considered a licensing step for SPB duplication. KAR1 is positioned in the center of this expanding bridge. nih.govrupress.org Beyond mitotic processes, KAR1 also promotes centrosome separation and duplication during budding yeast meiosis. nih.gov Its ability to help localize Cdc31p to the SPB is a prerequisite for Cdc31p to initiate SPB duplication via downstream effectors. ideal-db.org

Identification and Characterization of Novel this compound Interactors

While Cdc31p, Sfi1p, and Spc72p are well-established direct interactors of KAR1, broader protein-protein interaction network analyses in Saccharomyces cerevisiae indicate a more extensive interactome for KAR1. BioGRID data, for example, lists a total of 32 interactors, including those identified through high-throughput and low-throughput physical and genetic evidence. thebiogrid.org Beyond the core half-bridge components, KAR1 has been shown to form a complex with other SPB components such as BBP1, Mps2p, and Spc29p. thebiogrid.org The interaction with these additional components suggests KAR1's involvement in the broader assembly and structural maintenance of the SPB beyond its direct role in the half-bridge. Further detailed characterization of all identified interactors remains an ongoing area of research.

Genetic and Mutational Analysis of Kar1 Protein Function

Essentiality and Conditional Lethality Studies

Initial molecular analysis, including in vitro mutagenesis and gene replacement experiments, has unequivocally demonstrated that KAR1 is an essential gene for cell division in yeast. nih.gov Disruption of the KAR1 gene is lethal, highlighting its indispensable role in vegetative growth. To circumvent this lethality and enable the study of its functions, researchers have developed conditional-lethal alleles, particularly temperature-sensitive mutants. These mutants function normally at a permissive temperature but exhibit a lethal phenotype at a restrictive (non-permissive) temperature, allowing for controlled investigation of the consequences of Kar1p dysfunction.

Characterization of Temperature-Sensitive KAR1 Alleles

The use of temperature-sensitive kar1 alleles has been pivotal in elucidating the specific cellular processes in which Kar1p participates. Shifting these mutant strains to the non-permissive temperature induces a cell cycle arrest, providing a window to observe the resulting phenotypic defects.

Phenotypic Analysis of Spindle Pole Body Duplication Defects

A primary defect observed in temperature-sensitive kar1 mutants at the restrictive temperature is a failure in the duplication of the spindle pole body (SPB), the yeast equivalent of the centrosome. nih.govyeastgenome.org This leads to a cell cycle arrest phenotype characterized by cells with a single, unduplicated SPB. nih.govyeastgenome.org Overproduction of the Kar1 protein also results in a similar block in SPB duplication, further underscoring the protein's critical and dose-sensitive role in this process. nih.gov The inability to form a bipolar spindle prevents proper chromosome segregation and ultimately halts mitotic progression.

Phenotypic Analysis of Karyogamy Defects

The KAR1 gene was initially identified through mutations that block nuclear fusion, or karyogamy, during yeast mating. nih.govyeastgenome.org In crosses involving kar1 mutants, the cytoplasmic contents of the two mating cells fuse, but their nuclei fail to merge. This results in the formation of a zygote containing two unfused parental nuclei. The defect in karyogamy arises from the role of Kar1p in mediating the connection and fusion of the SPBs from the two haploid nuclei.

Genetic Interactions and Suppressor/Enhancer Screens

To identify other proteins that function in concert with Kar1p, genetic interaction studies, including suppressor and enhancer screens, have been employed. These screens are powerful tools for uncovering functional relationships between genes.

Genetic Relationships with CDC31

A significant genetic and physical interaction has been demonstrated between KAR1 and CDC31. CDC31 encodes a calcium-binding protein, a member of the centrin family, which is also essential for SPB duplication. nih.govrupress.org

Suppressor screens starting with a temperature-sensitive kar1 allele defective in SPB duplication (e.g., kar1-Δ17) led to the isolation of dominant suppressor mutations in the CDC31 gene. nih.gov This indicates that alterations in Cdc31p can compensate for defects in Kar1p. Further evidence for their interaction comes from the observation that Kar1p is required for the proper localization of Cdc31p to the SPB. rupress.org In kar1 mutants, Cdc31p is mislocalized, but in strains containing a dominant CDC31 suppressor, the localization of Cdc31p to the SPB is restored. rupress.org These findings support a model where a primary function of Kar1p is to recruit or anchor Cdc31p to the SPB, an essential step for the initiation of SPB duplication. nih.govrupress.org

Interacting GeneProtein ProductNature of Interaction with KAR1
CDC31Centrin-like calcium-binding proteinPhysical and genetic interaction. Kar1p is required for the localization of Cdc31p to the spindle pole body. Suppressor mutations in CDC31 can rescue kar1 defects in SPB duplication.

Identification of Modifier Genes

Genetic screens are a powerful methodology for identifying modifier genes, which are genes whose mutations can alter the phenotypic expression of a mutation in another gene. These genetic interactions often reveal functional relationships between the encoded proteins. In the context of the this compound, screens for suppressors of kar1 mutations have successfully identified interacting components crucial for its functions in spindle pole body (SPB) duplication and karyogamy.

A key approach has been the use of temperature-sensitive kar1 alleles, which function normally at a permissive temperature but lose function at a higher, non-permissive temperature. By seeking mutations in other genes that rescue the growth defect at the non-permissive temperature, researchers can identify suppressors. One such study utilized the kar1-delta17 allele, a temperature-sensitive mutation that specifically impairs the SPB duplication function of the this compound nih.gov.

This genetic screen led to the isolation of 13 dominant mutations and three high-copy number plasmids that suppressed the temperature sensitivity of the kar1-delta17 mutant nih.gov. Genetic analysis revealed that eleven of the extragenic suppressor mutations belonged to two different linkage groups, named DSK1 and DSK2 nih.gov. The major class of suppressors, DSK1, was identified as mutations within the CDC31 gene. Furthermore, the high-copy number plasmids that rescued the kar1-delta17 defect were found to contain the wild-type CDC31 gene nih.gov.

CDC31 is an essential gene in yeast that encodes a calmodulin-like protein associated with the SPB and is required for its duplication nih.gov. The identification of CDC31 as a high-copy suppressor and the site of dominant suppressor mutations strongly indicates a direct and critical interaction between the Kar1 and Cdc31 proteins. The suppression is specific to the SPB duplication function of Kar1p, as these modifier genes did not suppress kar1 alleles defective in karyogamy nih.gov. This specificity aligns with the model that Kar1p possesses distinct, separable domains for its roles in mitosis and nuclear fusion yeastgenome.orgnih.gov.

The proposed model for this genetic interaction is that Kar1p functions to help localize Cdc31p to the SPB. Once localized, Cdc31p can then interact with downstream effectors to initiate the duplication of the SPB nih.gov. This discovery underscores the utility of genetic suppressor screens in dissecting the molecular machinery of complex cellular processes like centrosome duplication.

Table 1: Modifier Genes of this compound Function

Modifier Gene Interacting kar1 Allele Phenotype of kar1 Allele Effect of Modifier Type of Genetic Interaction

Table 2: Compound Names Mentioned

Compound Name
This compound (Kar1p)

Post Translational Regulation of Kar1 Protein Activity

Phosphorylation and Dephosphorylation Events

Phosphorylation, the reversible addition of a phosphate (B84403) group to specific amino acid residues, is a key mechanism for regulating protein function in response to cellular signals. In Saccharomyces cerevisiae, protein kinases and phosphatases orchestrate the phosphorylation status of proteins involved in cell cycle progression and developmental pathways.

Identified Phosphorylation Sites on KAR1 Protein:

High-throughput mass spectrometry-based proteomic studies have identified multiple potential phosphorylation sites on the Kar1p. These findings are cataloged in public databases such as the Saccharomyces Genome Database (SGD). While the functional significance of each of these phosphorylation events is not yet fully elucidated, their identification provides a roadmap for future investigations into the regulation of Kar1p.

Phosphorylation SiteAmino AcidPotential Kinase(s)
Serine 5Ser (S)Cell cycle kinases
Serine 74Ser (S)Cell cycle kinases
Serine 130Ser (S)Cell cycle kinases
Threonine 149Thr (T)Cell cycle kinases
Serine 198Ser (S)Cell cycle kinases
Tyrosine 213Tyr (Y)Dual-specificity kinases
Serine 216Ser (S)Cell cycle kinases
Threonine 222Thr (T)Cell cycle kinases
Threonine 233Thr (T)Cell cycle kinases
Serine 289Ser (S)Cell cycle kinases
Threonine 294Thr (T)Cell cycle kinases

This table is based on data from high-throughput mass spectrometry studies and may not represent fully validated in vivo phosphorylation events with confirmed functional consequences.

The timing and extent of phosphorylation at these sites are likely regulated by key cell cycle kinases such as Cdc28 (the primary cyclin-dependent kinase in yeast) and Mps1, both of which are known to be active at the SPB and play crucial roles in its duplication and function nih.govyeastgenome.org. For instance, the phosphorylation state of SPB components is known to change dynamically throughout the cell cycle to control events like SPB duplication and separation nih.gov.

Dephosphorylation, the removal of phosphate groups by phosphatases, is equally important for reversing the effects of kinases and ensuring the transient nature of signaling events. The Cdc14 phosphatase, which is a key regulator of mitotic exit, is known to dephosphorylate many Cdk substrates uniprot.orgnih.govmdpi.com. While direct dephosphorylation of Kar1p by Cdc14 has not been definitively demonstrated, it remains a plausible mechanism for resetting the phosphorylation state of Kar1p to regulate its function in different cell cycle stages.

Other Identified Post-Translational Modifications

While phosphorylation is the most prominently identified PTM for Kar1p, the potential for other modifications exists.

Ubiquitination: The ubiquitin-proteasome system is a major pathway for protein degradation and is also involved in non-proteolytic regulatory functions nih.gov. There is no direct evidence to date of Kar1p itself being ubiquitinated. However, genetic interactions have been identified between KAR1 and genes encoding components of the ubiquitin system. For example, DSK2, which encodes a ubiquitin-like protein, was identified as a suppressor of a kar1 mutation defective in SPB duplication thebiogrid.org. This suggests a functional link between Kar1p and the ubiquitin pathway in the context of SPB duplication, although the precise molecular nature of this link remains to be determined.

SUMOylation: SUMO (Small Ubiquitin-like Modifier) is another ubiquitin-like protein that can be covalently attached to target proteins to modulate their function, localization, and interaction partners nih.gov. Global proteomic studies in yeast have identified a large number of SUMOylated proteins nih.gov. However, Kar1p has not been identified as a SUMO substrate in these large-scale analyses. Therefore, there is currently no direct evidence to suggest that Kar1p is regulated by SUMOylation.

Impact of Modifications on this compound Localization and Function

The distinct domains of Kar1p are responsible for its dual roles in mitosis and karyogamy, and post-translational modifications are thought to regulate the activity of these domains yeastgenome.orgresearchgate.net.

Localization: Kar1p is localized to the half-bridge of the SPB, a substructure that is critical for the initiation of new SPB assembly yeastgenome.orgthebiogrid.org. The proper localization of Kar1p is essential for its function. It is hypothesized that phosphorylation could modulate the interaction of Kar1p with other SPB components, thereby regulating its stable association with the half-bridge or its ability to recruit other proteins to this location. For example, phosphorylation could create or mask binding sites for interacting partners.

Function in Spindle Pole Body Duplication: The duplication of the SPB is a tightly regulated, once-per-cell-cycle event. Phosphorylation of SPB components by cell cycle kinases is a key regulatory mechanism in this process nih.gov. It is plausible that phosphorylation of Kar1p at specific sites is required to license or trigger different steps of SPB duplication. For instance, phosphorylation might be necessary for the assembly of the satellite, the precursor to the new SPB, on the half-bridge. Conversely, dephosphorylation could be a prerequisite for the insertion of the new SPB into the nuclear envelope. A study on meiotic SPB duplication has suggested that overexpression of Kar1p can bypass the need for the dephosphorylation of another half-bridge component, Sfi1, hinting at a complex interplay of phosphorylation events in regulating SPB assembly nih.gov.

Function in Karyogamy: During mating, Kar1p plays a crucial role in nuclear fusion. This function is genetically separable from its role in SPB duplication yeastgenome.orgresearchgate.net. It is likely that the post-translational modification status of Kar1p differs between mitotic cells and mating cells. For example, the pheromone signaling pathway, which is activated during mating, involves a cascade of protein kinases. It is possible that these kinases target Kar1p to modify its function specifically for karyogamy, potentially by altering its interaction with proteins involved in nuclear membrane fusion or microtubule dynamics.

Evolutionary Conservation and Divergence of Kar1 Protein Mechanisms

Comparative Analysis of KAR1 Protein Homologs Across Fungal Species

The this compound in Saccharomyces cerevisiae is a well-characterized component of the SPB half-bridge. yeastgenome.org It is known to possess distinct functional domains that mediate its dual roles. A central region of the protein is necessary for its localization to the SPB and is essential for SPB duplication, while the N-terminal domain is specifically required for nuclear fusion. The C-terminal region contributes to both functions and is responsible for anchoring the protein to the nuclear envelope. yeastgenome.org

Comparative genomic analyses reveal a varied landscape of KAR1 conservation across the fungal kingdom. While orthologs of KAR1 are present in many species within the phylum Ascomycota, particularly within the subphylum Saccharomycotina, significant divergence is observed in more distant fungal lineages. A notable example of this divergence is the complete absence of a recognizable KAR1 ortholog in the basidiomycete human pathogen, Cryptococcus neoformans. asm.orgasm.org This finding suggests that while the fundamental processes of SPB duplication and nuclear fusion are conserved, the specific molecular machinery, including the role of KAR1, has diverged between Ascomycota and Basidiomycota.

In C. neoformans, while orthologs for other karyogamy genes from S. cerevisiae such as KAR2, KAR3, KAR4, KAR7, and KAR8 have been identified, KAR1, along with KAR5 and KAR9, is conspicuously absent. asm.orgplos.org This implies that C. neoformans and related basidiomycetes have evolved alternative mechanisms or utilize different proteins to perform the functions attributed to KAR1 in budding yeast, particularly in tethering the SPB to the nuclear envelope and mediating its duplication.

The table below summarizes the presence or absence of KAR1 and other key karyogamy-related proteins in representative fungal species, highlighting the evolutionary divergence.

ProteinFunction in S. cerevisiaePresence in Saccharomyces cerevisiae (Ascomycota)Presence in Cryptococcus neoformans (Basidiomycota)
KAR1SPB duplication, nuclear congressionPresentAbsent
KAR2Nuclear membrane fusion (ER chaperone BiP)PresentPresent (Essential)
KAR3Nuclear congression (motor protein)PresentPresent
KAR4Nuclear congression (transcription factor)PresentPresent
KAR5Nuclear membrane fusionPresentAbsent
KAR7Nuclear membrane fusion (Sec66)PresentPresent
KAR8Nuclear membrane fusion (Jem1)PresentPresent
KAR9Nuclear congression (spindle positioning)PresentAbsent

Functional Conservation of SPB Duplication and Nuclear Fusion Pathways

Despite the divergence in specific protein components like KAR1, the core pathways of SPB duplication and nuclear fusion are functionally conserved across a wide range of fungi. The SPB is the universal microtubule-organizing center in fungi that lack centrioles, and its precise duplication once per cell cycle is critical for mitotic fidelity. nih.gov Similarly, nuclear fusion is a fundamental step in the sexual cycle of most fungi.

In fungi that possess a KAR1 homolog, its role in recruiting other essential proteins to the SPB is likely a conserved function. For instance, in S. cerevisiae, Kar1p is crucial for the localization of Cdc31p, a calmodulin-like protein, to the SPB half-bridge, which is a critical step for the initiation of SPB duplication. yeastgenome.org

The process of karyogamy is generally divided into two stages: nuclear congression, where the two nuclei are brought into close proximity, and nuclear membrane fusion. In S. cerevisiae, KAR1 is involved in the congression step. yeastgenome.org While fungi like C. neoformans lack KAR1, they still perform karyogamy, indicating that they have evolved distinct molecular mechanisms to achieve nuclear congression. This highlights a key principle of evolutionary biology: the conservation of a fundamental process (like nuclear fusion) can be maintained even with the divergence of the individual molecular components that execute it.

Investigation of Analogous Systems in Diverse Eukaryotic Lineages

The function of KAR1 as a linker between the nuclear envelope and the cytoskeleton (via the SPB) is not unique to fungi. In many other eukaryotes, analogous systems have evolved to perform this critical role, albeit with different protein components.

In metazoans, the LINC (Linker of Nucleoskeleton and Cytoskeleton) complex serves a strikingly analogous function. This complex forms a protein bridge across the nuclear envelope, connecting the nuclear lamina on the inside to the cytoskeleton on the outside. The LINC complex is composed of SUN (Sad1 and UNC-84) domain proteins in the inner nuclear membrane and KASH (Klarsicht, ANC-1, and Syne Homology) domain proteins in the outer nuclear membrane. This system is crucial for a variety of cellular processes, including nuclear positioning, migration, and mechanotransduction. The functional parallels between the KAR1-SPB linkage in fungi and the SUN-KASH system in metazoans represent a case of convergent evolution, where different protein families have been adapted to solve the common biological problem of physically coupling the nucleus to the cytoplasmic cytoskeleton.

In the plant kingdom, the machinery for nuclear fusion also shows some conservation with yeast. While a direct KAR1 analog has not been identified, some proteins involved in the later stages of nuclear membrane fusion in yeast have homologs that are also implicated in the fusion of gamete nuclei during fertilization in flowering plants. This suggests that components of the nuclear fusion pathway may be ancient and have been conserved across vast evolutionary distances, even as specific linker and regulatory proteins like KAR1 have been lost or replaced in different lineages.

Advanced Methodologies in Kar1 Protein Research

Microscopic Techniques for Localization and Dynamics

Visualizing the subcellular localization and the dynamic processes involving Kar1p has been made possible through a suite of advanced microscopic techniques. These methods provide high-resolution spatial and temporal information, crucial for understanding the protein's function in SPB duplication and karyogamy.

Immunoelectron microscopy (IEM) has been a pivotal technique in pinpointing the exact location of Kar1p at an ultrastructural level. This method utilizes antibodies specific to the target protein, which are in turn labeled with electron-dense particles, typically gold nanoparticles, allowing for their visualization with an electron microscope.

Research employing IEM with anti-Kar1p antibodies has definitively localized Kar1p to the half-bridge of the yeast SPB. nih.gov This subcellular structure is essential for the initiation of SPB duplication. The precision of IEM has been crucial in confirming that Kar1p is an integral component of this specific SPB substructure, providing a physical basis for its role in the assembly of the new SPB.

Key Findings from Immunoelectron Microscopy Studies of Kar1p
TechniquePrimary FindingSignificance
Immunogold Electron MicroscopyKar1p is localized to the half-bridge of the spindle pole body.Provides ultrastructural evidence for Kar1p's role in SPB duplication.

Advanced fluorescence microscopy techniques offer the ability to study the dynamics of proteins in living cells. While specific applications of techniques like Fluorescence Recovery After Photobleaching (FRAP) and Photoactivated Localization Microscopy (PALM) directly on Kar1p are not extensively documented, their use on other SPB components provides a framework for how Kar1p dynamics can be investigated.

Fluorescence Recovery After Photobleaching (FRAP) is a technique used to measure the mobility of fluorescently labeled molecules. In a FRAP experiment, a specific region of a cell containing a fluorescently tagged protein is photobleached with a high-intensity laser, and the recovery of fluorescence in that region is monitored over time. This recovery is due to the movement of unbleached molecules from the surrounding area into the bleached spot. The rate of recovery provides information about the protein's diffusion coefficient and its mobile fraction. For instance, FRAP has been used to study the turnover of SPB components like Spc42p, demonstrating the dynamic nature of this seemingly stable structure. nih.gov

Photoactivated Localization Microscopy (PALM) is a super-resolution imaging technique that allows for the localization of individual fluorescent molecules with high precision. In PALM, photoactivatable fluorescent proteins are used to tag the protein of interest. A low-intensity activation laser is used to sparsely and stochastically activate a subset of these fluorophores, which are then imaged until they photobleach. By repeating this process over thousands of frames, the positions of individual molecules can be determined with nanometer-scale accuracy, generating a super-resolution image. PALM has been employed to analyze the distribution of SPB components, such as Spc42, providing detailed insights into the architecture of the SPB and the satellite structure where new SPBs are assembled. elifesciences.org

The application of these techniques to Kar1p, likely through the use of a Kar1p-GFP fusion protein, would provide valuable data on its mobility within the SPB half-bridge and its dynamic exchange with other cellular pools.

Live-cell imaging, primarily using fluorescent protein fusions, has revolutionized the study of dynamic cellular processes. In yeast, the genetic tractability of Saccharomyces cerevisiae allows for the relatively straightforward creation of strains expressing proteins of interest tagged with fluorescent markers like Green Fluorescent Protein (GFP). harvard.edunih.gov

Observing the behavior of GFP-tagged SPB components in living yeast cells through time-lapse microscopy provides a powerful tool to dissect the intricate steps of SPB duplication and segregation. harvard.edu For example, live-cell imaging of Spc42p-GFP has been used to track the inheritance of the old and new SPBs during cell division. nih.gov This approach allows researchers to follow the entire process of SPB duplication, from the appearance of the satellite to the separation of the duplicated SPBs and their migration to opposite poles of the cell.

By generating a functional Kar1p-GFP fusion, similar live-cell imaging experiments could be performed to directly visualize the dynamics of Kar1p throughout the cell cycle. This would enable the detailed analysis of its recruitment to the SPB, its behavior during the assembly of the new SPB, and its role in the insertion of the new SPB into the nuclear envelope.

Biochemical and Biophysical Approaches

Complementing microscopic techniques, biochemical and biophysical approaches are essential for dissecting the molecular interactions of Kar1p and identifying its binding partners.

In vitro protein-protein interaction assays are crucial for determining direct physical interactions between proteins in a controlled environment, free from the complexity of the cellular milieu. Techniques such as protein blotting and pull-down assays have been successfully used to identify and characterize the interaction between Kar1p and other proteins.

A key interaction identified through these methods is the direct binding of Kar1p to Cdc31p, a calcium-binding protein essential for SPB duplication. biologists.com Using a protein blotting technique, it was demonstrated that purified Cdc31p could directly bind to Kar1p. biologists.com Further in vitro assays have confirmed that Cdc31p specifically interacts with a sequence in the C-terminal half of Kar1p. nih.gov These findings are significant as they establish a direct physical link between these two essential SPB duplication proteins.

Summary of In Vitro Interaction Studies Involving Kar1p
Assay TypeInteracting ProteinsKey Finding
Protein Blotting AssayKar1p and Cdc31pDemonstrated a direct physical interaction between the two proteins. biologists.com
In Vitro Binding AssayKar1p and Cdc31pConfirmed specific binding of Cdc31p to the C-terminal region of Kar1p. nih.gov

To understand the full spectrum of proteins that associate with Kar1p in its native cellular context, co-immunoprecipitation (Co-IP) coupled with mass spectrometry (MS) is a powerful and widely used approach. nih.govnih.govdoaj.org In this method, an antibody targeting Kar1p is used to precipitate the protein from a cell lysate. Any proteins that are part of a complex with Kar1p will be co-precipitated. These associated proteins can then be identified with high sensitivity and accuracy using mass spectrometry. researchgate.net

This technique allows for the mapping of the Kar1p interactome, revealing not only direct binding partners but also indirect interactors that are part of larger protein complexes. Large-scale proteomic studies in yeast have successfully mapped the protein interactome, providing a comprehensive network of protein-protein interactions. nih.govnih.gov By applying a similar high-throughput affinity enrichment coupled to mass spectrometry approach to Kar1p, it is possible to identify novel interaction partners and gain a more complete understanding of the molecular machinery involved in SPB duplication and karyogamy. The identification of the Kar1p interactome would provide a wealth of new avenues for research into the regulation and function of this essential protein.

Quantitative Proteomics for Expression and Modification Analysis

Quantitative proteomics provides a powerful lens through which to examine the abundance and post-translational modifications of proteins like KAR1. Mass spectrometry-based approaches are central to these analyses, enabling the precise measurement of protein levels and the identification of various modifications that can alter protein function.

In the context of Saccharomyces cerevisiae, the model organism in which KAR1 is extensively studied, quantitative proteomics has been employed to analyze the nuclear proteome and changes in protein expression throughout the cell cycle. d-nb.infonih.govnih.gov These studies, often utilizing techniques like stable isotope labeling by amino acids in cell culture (SILAC) or label-free quantification, provide a global view of the proteome. While specific large-scale quantitative proteomics studies focusing exclusively on KAR1 are not extensively detailed in currently available literature, the median abundance of KAR1 has been estimated at approximately 1504 molecules per cell. yeastgenome.org

The dynamic nature of the cell cycle necessitates tight regulation of protein expression. mdpi.commicrobialcell.com Quantitative proteomics allows researchers to track the levels of proteins like KAR1 as cells progress through different phases of the cell cycle, offering insights into its regulation. Furthermore, this methodology is critical for identifying post-translational modifications such as phosphorylation, ubiquitination, and acetylation, which are known to play significant roles in regulating protein function, localization, and stability. abcam.com Although specific post-translational modifications of KAR1 have not been detailed, the application of these proteomic techniques would be invaluable in uncovering such regulatory mechanisms.

Table 1: Quantitative Proteomics Approaches in Yeast

TechniqueDescriptionApplication to KAR1 Research
Mass Spectrometry (MS) A technique to measure the mass-to-charge ratio of ions. It is used to identify and quantify proteins.Identification and quantification of KAR1 protein in total cell lysates or purified complexes.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) A metabolic labeling strategy where cells are grown in media containing "heavy" or "light" isotopes of essential amino acids. The relative abundance of proteins between different samples can be determined by the ratio of heavy to light peptides in a mass spectrometer.To compare the abundance of KAR1 under different cellular conditions, such as throughout the cell cycle or in response to specific stimuli.
Label-Free Quantification A method to determine the relative abundance of proteins in two or more biological samples without the use of stable isotopes. It relies on measuring the signal intensity of peptides in the mass spectrometer.To assess changes in KAR1 expression levels in various mutant backgrounds or under different growth conditions.
Tandem Mass Spectrometry (MS/MS) A technique where ions are fragmented and their fragment ions are analyzed. This allows for the sequencing of peptides and the identification of post-translational modifications.To identify and map specific post-translational modifications on the this compound, providing insights into its regulation.

Genetic Engineering and Molecular Manipulation Techniques

Genetic engineering has been fundamental to elucidating the multifaceted functions of the this compound. Techniques such as gene deletion, directed mutagenesis, and the use of reporter genes have allowed for a detailed dissection of its roles in mitosis and karyogamy.

The essential nature of the KAR1 gene in yeast has been demonstrated through gene deletion and replacement experiments. nih.gov A complete deletion of the KAR1 gene is lethal, highlighting its critical role in cell division. nih.gov To study its function, researchers have created conditional mutants, such as temperature-sensitive alleles, which allow the protein to function at a permissive temperature but become inactivated at a non-permissive temperature. yeastgenome.orgnih.gov

The kar1-1 mutation, for instance, was instrumental in the initial characterization of the gene's role in nuclear fusion (karyogamy). yeastgenome.orgnih.gov This mutation prevents the fusion of nuclei during mating. yeastgenome.orgnih.gov This property of kar1 mutants has been cleverly exploited for genetic manipulation techniques, such as the transfer of yeast artificial chromosomes (YACs) between different yeast strains. nih.gov

Furthermore, systematic gene deletion projects in Saccharomyces cerevisiae have created a collection of yeast strains, each with a single gene deleted. horizondiscovery.com These resources, combined with targeted gene replacement strategies, where the endogenous gene is replaced with a modified version, have been invaluable for studying the effects of the loss of KAR1 function and for introducing specific mutations. nih.govresearchgate.net

Directed mutagenesis is a powerful technique used to introduce specific changes into the DNA sequence of a gene, resulting in a modified protein. nih.govyoutube.com This approach has been pivotal in mapping the functional domains of the this compound. nih.govnih.gov By creating a series of deletions and point mutations, researchers have been able to separate the mitotic and karyogamy functions of KAR1 into distinct domains. nih.gov

A key finding from such studies is that an internal 70-amino-acid region of Kar1p is both necessary and sufficient for its localization to the spindle pole body (SPB) and is essential for SPB duplication but not for nuclear fusion. yeastgenome.org Conversely, the amino-terminal region is required specifically for nuclear fusion, while the carboxy-terminal domain is important for both functions and for anchoring the protein to the nuclear envelope. yeastgenome.orgnih.gov

Table 2: Functional Domains of this compound Determined by Mutagenesis

This compound DomainAmino Acid Region (Approximate)FunctionPhenotype of Deletion/Mutation
N-terminal Domain 1-150Karyogamy (Nuclear Fusion)Defective nuclear fusion, but viable with normal mitosis.
Central Domain 185-254SPB Duplication and LocalizationFailure of SPB duplication, leading to cell cycle arrest. Normal nuclear fusion.
C-terminal Domain 350-433Mitosis and Karyogamy, Nuclear Envelope TargetingDefects in both mitosis and nuclear fusion.

These structure-function analyses, enabled by directed mutagenesis, have provided a detailed molecular map of the this compound, correlating specific regions with distinct cellular activities. nih.govoup.com

Reporter gene systems are used to study the expression and localization of a protein of interest. nih.govnih.govyoutube.com In the study of KAR1, fusions to reporter proteins like β-galactosidase (encoded by the lacZ gene) and Green Fluorescent Protein (GFP) have been particularly informative.

Early studies utilized Kar1-lacZ fusion proteins to demonstrate the localization of KAR1 to the spindle pole body. nih.gov By fusing different fragments of the KAR1 gene to lacZ, researchers could identify the specific domain responsible for this localization.

More recently, GFP and its spectral variants have become the reporters of choice for in vivo localization studies. nih.govnih.govresearchgate.netresearchgate.net By tagging KAR1 with GFP, its dynamic localization to the half-bridge of the SPB can be visualized in living cells throughout the cell cycle. nih.gov This has provided crucial evidence for its role in the initiation of SPB duplication. These reporter systems allow for the real-time observation of protein dynamics and interactions within the cellular context. nih.govnih.govresearchgate.netresearchgate.net

Structural Biology Approaches to this compound and Its Complexes

Understanding the three-dimensional structure of a protein is essential for a complete mechanistic understanding of its function. Structural biology techniques, particularly X-ray crystallography, aim to determine the atomic-level structure of proteins and their complexes.

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which a beam of X-rays is diffracted into many specific directions by the crystalline atoms. youtube.comyoutube.com By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. youtube.comyoutube.com From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information. youtube.comyoutube.com

To perform X-ray crystallography, the protein of interest, or a specific domain, must be purified to a high degree and then induced to form well-ordered crystals. abcam.comnih.govunits.itnih.govrbmb.net This can often be a challenging and rate-limiting step in the process.

As of the current available scientific literature, there are no published reports on the successful X-ray crystallographic structure determination of any domain of the this compound. While the functional domains have been mapped through genetic and molecular techniques, their precise three-dimensional structures remain to be elucidated. The determination of the crystal structures of the individual domains of KAR1, and ideally in complex with its binding partners like Cdc31p and Sfi1p, would provide invaluable atomic-level insights into how this protein mediates its critical functions in spindle pole body duplication and nuclear fusion.

Cryo-Electron Microscopy of KAR1-Containing Protein Complexes

Cryo-electron microscopy (cryo-EM) has become a revolutionary technique in structural biology, enabling the high-resolution visualization of large and dynamic macromolecular assemblies in their near-native states. This method is particularly well-suited for studying complex cellular machinery like the spindle pole body (SPB), where the this compound is a key component.

The cryo-EM workflow involves embedding the purified protein complexes in a thin layer of vitreous ice, which preserves their native conformation. nih.gov These frozen-hydrated samples are then imaged using a transmission electron microscope, and thousands of two-dimensional projection images are collected. youtube.com Sophisticated computational algorithms are subsequently used to classify these images and reconstruct a three-dimensional model of the complex, often achieving near-atomic resolution. nih.govyoutube.com

Table 1: Potential Applications of Cryo-EM in KAR1 Research

Research QuestionPotential Cryo-EM Contribution
How does KAR1 integrate into the SPB half-bridge?Determination of the 3D structure of the half-bridge complex, revealing KAR1's position and orientation.
What is the structural basis of the KAR1-Cdc31p interaction?High-resolution imaging of the KAR1-Cdc31p subcomplex to visualize the interaction interface.
Does KAR1 undergo conformational changes during SPB duplication?Structural comparison of the SPB at different cell cycle stages to capture dynamic changes in KAR1.

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of proteins at atomic resolution in solution. wikipedia.orgduke.edu Unlike crystallography or cryo-EM, which provide static snapshots, NMR can probe the motion of proteins over a wide range of timescales, making it ideal for characterizing flexible or intrinsically disordered regions. wikipedia.org

The application of NMR to the this compound could provide unique insights, particularly concerning its domains that are not part of a large, rigid assembly. The methodology typically involves isotopically labeling the protein of interest (with ¹⁵N and ¹³C) and then using a series of multidimensional NMR experiments to assign the chemical shifts of individual atomic nuclei. duke.edu From these assignments, information about the protein's secondary and tertiary structure can be derived.

Furthermore, NMR is exceptionally well-suited for mapping protein-protein interaction interfaces. nih.gov By monitoring changes in the chemical shifts of KAR1's backbone amides upon the addition of a binding partner like Cdc31p, the specific residues at the binding interface can be identified. This approach, known as chemical shift perturbation mapping, can precisely delineate the contact surfaces between the two proteins. nih.gov While the size of KAR1 and its tendency to be part of the much larger SPB complex present challenges for conventional NMR, studying isolated, soluble domains of KAR1 is a feasible and informative strategy. researchgate.net Such studies could reveal the solution structure of the Cdc31p-binding domain and characterize the dynamics that may be crucial for its function in localizing Cdc31p to the SPB. rupress.orgrupress.org

Bioinformatic and Computational Analyses

Sequence Homology and Domain Prediction

Bioinformatic analysis of the this compound sequence is a critical first step in understanding its function and evolutionary relationships. Sequence homology searches, performed using tools like BLAST, can identify related proteins (orthologs and paralogs) in other species, providing clues about conserved functional regions. While KAR1 is specific to the Saccharomycotina subphylum, its interacting partner, Cdc31p, is a highly conserved centrin found across eukaryotes, suggesting a conserved functional interaction. nih.govnih.gov

Domain prediction algorithms are used to identify distinct functional and structural units within a protein sequence. youtube.com Experimental deletion analysis of KAR1 has demonstrated that the protein is modular, with separate domains mediating its distinct functions in mitosis and nuclear fusion. yeastgenome.orgnih.gov Bioinformatic tools can complement these experimental findings by predicting features based on the primary amino acid sequence. For instance, servers can predict coiled-coil regions, which are common protein-protein interaction motifs, and transmembrane domains. The C-terminus of KAR1 contains a hydrophobic region that is known to anchor the protein to the nuclear envelope, a feature that can be predicted by hydrophobicity analysis tools. nih.gov

Table 2: Experimentally Determined and Predicted Domains of S. cerevisiae KAR1

Amino Acid RegionFunctionSupporting Evidence
N-terminalRequired for nuclear fusion (karyogamy)Deletion analysis shows this region is necessary for karyogamy but not mitosis. yeastgenome.orgnih.gov
Central (approx. 70 aa)SPB duplication (mitosis); Cdc31p binding and localizationSufficient to localize fusion proteins to the SPB; deletions disrupt mitosis. yeastgenome.orgrupress.orgnih.gov
C-terminalFunctions in both mitosis and karyogamy; nuclear envelope localizationContains a hydrophobic tail that targets the protein to the nuclear envelope. yeastgenome.orgnih.gov

Protein-Protein Interaction Network Modeling

Understanding the function of KAR1 requires placing it within the context of its cellular interaction network. nih.govyoutube.com Protein-protein interaction (PPI) network modeling aims to map the complex web of physical and functional associations between proteins. These networks can be constructed using data from high-throughput experiments (like yeast two-hybrid screens and affinity purification-mass spectrometry) and curated literature sources.

The core interaction of the KAR1 network is its direct physical binding to Cdc31p, a calcium-binding protein essential for SPB duplication. rupress.orgnih.govrupress.org This interaction is fundamental, as a primary role of KAR1 is to properly localize Cdc31p to the SPB. nih.govrupress.org Network modeling allows for the visualization and analysis of this core interaction and its links to the broader cellular machinery. Using databases such as BioGRID and STRING, one can build a network model centered on KAR1. This model would include not only direct binders like Cdc31p but also second- and third-degree neighbors, which could include other SPB components, cell cycle regulators, and proteins involved in nuclear transport and membrane dynamics. Analyzing the topology of this network can identify key nodes and functional modules, offering hypotheses about how signals are transduced through the SPB during cell cycle progression. nih.gov

Table 3: Key Known and Predicted Interactors in the KAR1 Network

Interacting ProteinGene NameFunctionInteraction Evidence
CentrinCDC31SPB duplication, calcium signalingDirect physical interaction, genetic suppression, co-localization. rupress.orgnih.govnih.gov
Spindle pole body componentSPC72Gamma-tubulin complex binding, microtubule organizationGenetic and physical interactions. yeastgenome.org
Kinesin-related motor proteinKAR3Microtubule-dependent transport, nuclear fusionGenetic interactions, co-localization. yeastgenome.org
Cytoplasmic proteinCIK1Partner of Kar3p motor proteinCo-localization at the SPB. yeastgenome.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-resolved behavior of proteins and their complexes at an atomic level. lbl.govnih.gov By solving Newton's equations of motion for a system, MD simulations can reveal the conformational dynamics, stability, and thermodynamics of biomolecules, offering insights that are often inaccessible to experimental methods alone. lbl.govmdpi.com

For the this compound, MD simulations could be employed to address several key questions. Simulations of the KAR1 central domain in complex with Cdc31p could elucidate the specific atomic interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize this critical interaction. This could help explain the structural basis for how KAR1 acts as a scaffold for Cdc31p at the SPB. nih.govrupress.org

Furthermore, KAR1 possesses distinct domains connected by potentially flexible linkers. nih.gov MD simulations could characterize the range of motion between these domains, shedding light on how the protein might adopt different conformations to perform its separate roles in mitosis and nuclear fusion. Simulations could also be used to model the insertion of KAR1's hydrophobic C-terminal tail into a lipid bilayer mimicking the nuclear envelope, providing a dynamic picture of its membrane anchoring mechanism. By simulating wild-type and mutant versions of KAR1, researchers could predict how specific mutations affect the protein's dynamics and interactions, thereby explaining their functional consequences observed in vivo. nih.govmdpi.com

Q & A

Q. What experimental protocols are recommended for standardizing plant-derived smoke-water (SW) preparation to optimize KAR1 concentrations for germination studies?

To standardize SW preparation, researchers should burn plant material at controlled temperatures (e.g., 300–400°C) for 30–60 minutes, followed by filtration and dilution (e.g., 1:1000 SW). Quantify KAR1 using HPLC, comparing germination rates across SW and synthetic KAR1 (1–10 µM) via ANOVA and Duncan’s tests to identify optimal concentrations . Statistical validation is critical, as germination rates inversely correlate with SW concentration but increase with synthetic KAR1 .

Q. How can researchers detect and quantify KAR1 in biological samples, and what are the limitations of current methods?

High-performance liquid chromatography (HPLC) is the primary method for KAR1 quantification in smoke-water or plant tissues. However, no standardized protocols exist, requiring cross-validation with germination bioassays (e.g., using Avena fatua caryopses) and Bradford protein assays to rule out interference from other smoke components . LC-MS-based proteomic analyses are emerging but require Rubisco depletion to improve sensitivity in plant samples .

Q. What role do ABA and gibberellins (GAs) play in KAR1-induced dormancy release, and how can their interactions be experimentally dissected?

KAR1 reduces ABA sensitivity and lowers the ABA/GA ratio in coleorhiza and radicle tissues. To study this, treat dormant seeds with KAR1 ± paclobutrazol (PAC, a GA biosynthesis inhibitor), then measure ABA/GA levels via ELISA or LC-MS. Two-way ANOVA can assess interactions between KAR1 and hormone pathways, with significance thresholds at p < 0.05 . Note: KAR1 increases GA5 and GA6 in embryos, while PAC counteracts this effect .

Advanced Research Questions

Q. How do structural domains of KAR1 mediate its dual roles in mitosis and nuclear fusion in yeast models?

Deletion analysis in Saccharomyces cerevisiae reveals three functional domains:

  • Mitotic domain (N-terminal): Essential for spindle pole body (SPB) duplication and microtubule organization.
  • Karyogamy domain (central): Required for nuclear fusion via SPB localization of Kar3p (a kinesin-like protein).
  • Hydrophobic C-terminal tail: Anchors KAR1 to the nuclear envelope, enabling both mitosis and karyogamy. Use KAR1-lacZ hybrid proteins and fluorescence microscopy to validate domain-specific localization .

Q. What proteomic approaches are suitable for identifying KAR1-induced signaling pathways in Arabidopsis seedlings?

Combine 2-DE and LC-MS with phosphoproteomic profiling. Key steps:

  • Treat seedlings with KAR1 for 15 minutes to capture early signaling events.
  • Deplete Rubisco to enhance detection of low-abundance proteins .
  • Analyze differentially regulated proteins (e.g., HSP70 isoforms) and phosphorylated targets via Western blot .
  • Overlay transcriptional data (e.g., HY5/HYH induction) to link proteomic changes to light-responsive pathways .

Q. Why do some studies report contradictory effects of KAR1 on non-germination processes like leaf senescence?

Contradictions arise from species-specific responses and methodological variability. For example, KAR1 (1–100 µM) does not affect wheat leaf senescence in segment assays (fresh weight, p > 0.05), but in tomato, it alters acylchain metabolism via fatty acid synthase interactions. Design experiments with tissue-specific promoters (e.g., trichome-targeted VIGS) and include multiple species controls .

Q. How can KAR1 be leveraged to manage weed seed banks in agriculture, and what factors influence field efficacy?

Pre-rainfall application of KAR1 (2–20 g/ha) triggers germination in Brassicaceae weeds (e.g., Brassica tournefortii). Sensitivity depends on seed hydration state: dry seeds respond better than imbibed ones. Use dose-response assays under varying light/temperature conditions and validate with field trials. Note: KAR1’s transient activity requires timed applications to synchronize germination with herbicide treatments .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing KAR1 dose-response relationships in germination assays?

Use one-way ANOVA for single-factor experiments (e.g., KAR1 concentration) and two-way ANOVA for multi-factor designs (e.g., KAR1 × ABA). Post hoc tests (e.g., Duncan’s) should compare means across ≥3 replicates (25 seeds each). Report germination rates as mean ± SD and include effect size metrics (e.g., Cohen’s d) .

Q. How can researchers resolve discrepancies in KAR1’s role in monocot vs. dicot dormancy release?

Monocots (e.g., Avena fatua) require ABA/GA ratio reduction in both coleorhiza and radicle, while dicots (e.g., Arabidopsis) rely on KAI2 receptor binding. Conduct comparative studies using GA/ABA biosynthetic mutants and KAI2 CRISPR lines. Mutagenesis assays (e.g., phenylalanine substitutions in KAI2) can pinpoint binding affinity differences .

Tables

Table 1. Optimal KAR1 Concentrations for Germination in Model Species

SpeciesKAR1 ConcentrationGermination Rate (%)Reference
Avena fatua1 µM72
Arabidopsis10 nM85*
Brachypodium100 nM68
*Light-dependent response.

Table 2. Key Domains of KAR1 Protein in S. cerevisiae

DomainFunctionExperimental Validation
N-terminal (1–89)SPB duplication, mitosisKAR1-lacZ localization
Central (90–220)Nuclear fusion (Kar3p binding)Complementation assays
C-terminal (221–)Nuclear envelope anchoringHydrophobicity assays

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